N-Methoxy-N-methylnicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methoxy-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(12-2)8(11)7-4-3-5-9-6-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEZCMOHRDCFIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441666 | |
| Record name | N-METHOXY-N-METHYLNICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95091-91-1 | |
| Record name | N-Methoxy-N-methylnicotinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95091-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-METHOXY-N-METHYLNICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methoxy-N-methylnicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of N Methoxy N Methylnicotinamide
Established Synthetic Routes to N-Methoxy-N-methylnicotinamide
The synthesis of this compound can be achieved through several established routes, primarily involving the formation of a Weinreb amide or through modern catalytic coupling reactions.
Synthesis via Weinreb Amide Formation from Nicotinic Acid Derivatives
A primary and well-established method for synthesizing this compound is through the formation of a Weinreb amide. mychemblog.com This classic transformation involves the reaction of a nicotinic acid derivative with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent. chemicalbook.com
The general approach begins with the activation of the carboxylic acid group of a nicotinic acid derivative. This activation can be accomplished using various reagents, such as thionyl chloride or oxalyl chloride to form the corresponding nicotinoyl chloride. mychemblog.com Alternatively, peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive like hydroxybenzotriazole (B1436442) (HOBt) can be employed to facilitate the amide bond formation directly from the carboxylic acid. chemicalbook.com The activated nicotinic acid derivative is then reacted with N,O-dimethylhydroxylamine hydrochloride, typically in the presence of a base like triethylamine (B128534) or N-methylmorpholine to neutralize the hydrochloric acid released during the reaction. orientjchem.org
This method is widely applicable and can be used for various substituted nicotinic acids. For instance, the synthesis of 2,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide is achieved by treating the corresponding acid with N,O-dimethylhydroxylamine hydrochloride using EDC and HOBT as coupling agents. chemicalbook.com Similarly, a range of other substituted N-methoxy-N-methylnicotinamides can be prepared using this reliable methodology. smolecule.comevitachem.com
Table 1: Reagents for Weinreb Amide Synthesis of this compound Derivatives
| Nicotinic Acid Derivative | Coupling/Activating Agent | Amine | Base | Reference |
|---|---|---|---|---|
| Nicotinic acid | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | N,O-dimethylhydroxylamine hydrochloride | Triethylamine | |
| 2,6-Dichloronicotinic acid | EDC, Hydroxybenzotriazole (HOBt) | N,O-dimethylhydroxylamine hydrochloride | Not specified | chemicalbook.com |
Direct Aminocarbonylation Approaches from Aryl Halides
More contemporary methods for the synthesis of this compound involve direct aminocarbonylation reactions. unito.it These approaches utilize aryl halides, specifically halopyridines, as starting materials and introduce the amide functionality in a single, catalytic step. organic-chemistry.org This avoids the pre-activation of a carboxylic acid.
Palladium-catalyzed aminocarbonylation is a prominent technique in this area. unito.it In this reaction, a halopyridine is reacted with N,O-dimethylamine and carbon monoxide in the presence of a palladium catalyst. researchgate.net The catalyst, often a palladium complex with a suitable ligand, facilitates the coupling of the aryl halide, carbon monoxide, and the amine to form the desired amide. unito.it
A significant advancement in this field is the development of methods that avoid the use of gaseous carbon monoxide, which is highly toxic. organic-chemistry.orgorganic-chemistry.org One such strategy employs dimethylformamide (DMF) as a source of both the carbonyl group and the amine nitrogen. organic-chemistry.orgorganic-chemistry.org Nickel-catalyzed systems have also been developed for the aminocarbonylation of aryl halides, offering a more cost-effective alternative to palladium. organic-chemistry.orgnih.gov
Catalytic Systems in this compound Synthesis
The efficiency and selectivity of this compound synthesis, particularly through aminocarbonylation, are heavily reliant on the catalytic system employed.
Palladium Nanoparticles on ZIF-8 Catalyzed Carbonylative Coupling
Recent research has focused on the use of heterogeneous catalysts to improve reaction conditions and facilitate catalyst recovery and reuse. One such system involves palladium nanoparticles supported on Zeolitic Imidazolate Framework-8 (ZIF-8). researchgate.netresearchgate.net ZIF-8 is a type of metal-organic framework (MOF) that provides a high surface area and porous structure, which can stabilize the palladium nanoparticles and enhance their catalytic activity. researchgate.netustc.edu.cn
These PdNPs/ZIF-8 catalysts have been shown to be highly effective for the aminocarbonylation of aryl bromides and iodides. researchgate.net The catalyst's high stability and the ability to be recycled multiple times without a significant loss of performance make it an attractive option for sustainable chemical synthesis. researchgate.net The N-doped porous carbon derived from ZIF-8 can further enhance the catalytic activity by improving the dispersion and electronic properties of the palladium nanoparticles. ustc.edu.cn
Table 2: Performance of Pd/ZIF-8 Catalysts in Aminocarbonylation
| Catalyst | Substrate | Reaction Conditions | Conversion/Selectivity | Reference |
|---|---|---|---|---|
| Pd/NPC-ZIF-8 | Vanillin | 90 °C, 0.2 MPa H2, 2h | 100% conversion, 100% selectivity | ustc.edu.cn |
| PdNPs/ZIF-8 | Bromoarenes | Phosphine ligand | High yield | researchgate.net |
Cobalt Carbonyl Complexes as Carbon Monoxide Sources
To circumvent the direct handling of hazardous carbon monoxide gas, in situ sources of CO have been explored. Dicobalt octacarbonyl (Co2(CO)8) is a well-known metal carbonyl that can serve as a convenient source of carbon monoxide for carbonylation reactions. acs.orgwikipedia.org In the presence of a suitable palladium catalyst, Co2(CO)8 can release CO, which then participates in the aminocarbonylation of aryl halides to form amides. acs.org
This approach has been successfully applied to the synthesis of various benzamides from aryl bromides and iodides. acs.org The use of cobalt carbonyl complexes simplifies the experimental setup and enhances the safety of the procedure. nih.govnih.gov
The N-Methoxy Group as a Reactivity Control Element in Organic Synthesis
The N-methoxy-N-methylamide group, also known as the Weinreb amide, possesses unique reactivity that makes it a valuable functional group in organic synthesis. mychemblog.comsioc-journal.cn The key feature of the Weinreb amide is its ability to react with organometallic reagents, such as Grignard reagents or organolithiums, to form a stable chelated intermediate. mychemblog.comunito.it This intermediate is resistant to further nucleophilic attack, thus preventing the over-addition that is often observed in the reaction of organometallics with other carboxylic acid derivatives like esters or acid chlorides. mychemblog.comorientjchem.org Upon acidic workup, this intermediate collapses to afford a ketone in high yield. orientjchem.orgtcichemicals.com
Furthermore, the N-methoxy group has been shown to act as a reactivity control element in other transformations. nih.govresearchgate.net It can enhance the nucleophilicity of the amide nitrogen, enabling reactions that are not possible with ordinary amides. nih.govresearchgate.net For example, N-methoxyamides can undergo direct coupling reactions with aldehydes. nih.govresearchgate.net The incorporation of the N-methoxy group also increases the electrophilicity of the amide carbonyl, facilitating nucleophilic additions. nih.govresearchgate.net This control over reactivity allows for the development of novel synthetic strategies for the construction of complex molecules. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Nicotinic acid |
| N,O-dimethylhydroxylamine hydrochloride |
| Thionyl chloride |
| Oxalyl chloride |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Hydroxybenzotriazole (HOBt) |
| Triethylamine |
| N-methylmorpholine |
| 2,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide |
| 2,5,6-Trimethoxynicotinic acid |
| Dimethylformamide (DMF) |
| Palladium |
| Nickel |
| Zeolitic Imidazolate Framework-8 (ZIF-8) |
| Dicobalt octacarbonyl (Co2(CO)8) |
| Grignard reagents |
| Organolithiums |
| Vanillin |
Enhancement of Amide Nitrogen Nucleophilicity for Aldehyde Coupling
A significant challenge in organic synthesis is the typically low nucleophilicity of the amide nitrogen, which hinders direct intermolecular condensation with aldehydes. nih.gov However, the introduction of an N-methoxy group onto the amide nitrogen, as seen in this compound, serves as a crucial reactivity control element, enhancing the nucleophilicity of the nitrogen atom. nih.gov This enhancement facilitates a direct coupling reaction with aldehydes, a transformation not readily achievable with ordinary amides. nih.gov This strategic modification enables the development of a two-step synthesis of multi-substituted N-methoxyamines, where the initial step is this key aldehyde coupling reaction. nih.gov
Promotion of Amide Carbonyl Electrophilicity for Nucleophilic Addition
The presence of the N-methoxy group in this compound and its analogs also plays a pivotal role in increasing the electrophilicity of the amide carbonyl group. nih.gov This heightened electrophilicity, combined with a promoted chelation effect, facilitates nucleophilic addition to the amide. nih.govlibretexts.org This reaction is a critical second step in a two-step diversification process, allowing for the rapid generation of a variety of products from the initial aldehyde-coupled intermediate. nih.gov The general mechanism of nucleophilic addition to a carbonyl involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.compressbooks.pub In the case of N-methoxy-N-methylamides, this intermediate is stabilized, which is key to their utility.
Diversification Strategies for Multi-Substituted Amine and Piperidine Generation
The dual reactivity enhancement provided by the N-methoxy group—increasing both nitrogen nucleophilicity and carbonyl electrophilicity—forms the basis of a powerful diversification strategy. nih.gov This two-step process, involving initial aldehyde coupling followed by nucleophilic addition, has been successfully applied to a wide range of substrates. nih.gov The result is the efficient elaboration of complex molecular architectures, including multi-substituted acyclic amines and piperidines. nih.govresearchgate.net This methodology has proven valuable in synthesizing substructures of intricate natural alkaloids, demonstrating its broad applicability in synthetic chemistry. nih.gov
Derivatization and Functionalization Strategies of this compound Analogues
Synthesis of Substituted this compound Analogues
The synthesis of substituted this compound analogues is a key area of research, enabling the exploration of structure-activity relationships for various applications. These syntheses often begin with a substituted nicotinic acid derivative. For instance, 6-chloro-N-methoxy-N-methylnicotinamide can be synthesized from a chloro-substituted pyridine (B92270) precursor reacting with a methoxy-methylamine derivative. Another approach involves the chlorination of this compound itself. Similarly, the synthesis of N,2,5,6-tetramethoxy-N-methylnicotinamide starts with 2,5,6-trimethoxynicotinic acid, which is activated and then reacted with N,O-dimethylhydroxylamine to form the Weinreb amide.
The following table outlines various substituted this compound analogues and their precursors:
| Analogue | Precursor(s) |
| 6-chloro-N-methoxy-N-methylnicotinamide | Chloro-substituted pyridine precursor and methoxy-methylamine derivative; or this compound and a chlorinating agent. |
| 5-Bromo-N-methoxy-N-methylnicotinamide | 5-Bromonicotinic acid. escholarship.org |
| 2,5-Dibromo-N-methoxy-N-methylnicotinamide | 2,5-Dibromonicotinic acid. |
| N,2,5,6-tetramethoxy-N-methylnicotinamide | 2,5,6-trimethoxynicotinic acid and N,O-dimethylhydroxylamine. |
Chemical Reactivity in Ketone Formation via Organometallic Reagents
A cornerstone of the utility of N-methoxy-N-methylamides, including this compound, is the Weinreb ketone synthesis. This method involves the reaction of the Weinreb amide with organometallic reagents, such as Grignard reagents or organolithium species, to produce ketones in high yields. mychemblog.comwisc.edu A significant advantage of this method is the prevention of over-addition to form tertiary alcohols, a common side reaction when using more reactive acylating agents like acid chlorides or esters. mychemblog.com The stability of the metal-chelated tetrahedral intermediate formed during the reaction is credited with this lack of over-addition. wisc.edu This reaction proceeds cleanly even with an excess of the organometallic reagent. wisc.edu
The table below presents examples of ketone synthesis from N-methoxy-N-methylamides with various organometallic reagents.
| N-Methoxy-N-methylamide | Organometallic Reagent | Product (Ketone) |
| α-siloxy Weinreb amide | n-butyllithium | α-siloxy ketone mychemblog.com |
| N-benzyloxycarbonyl-L-proline Weinreb amide | Grignard Reagent | N-benzyloxycarbonyl-L-prolinyl ketone mychemblog.com |
| General Weinreb Amide | Phenylmagnesium bromide | Phenyl ketone wisc.edu |
| General Weinreb Amide | Methyllithium | Methyl ketone wisc.edu |
Tandem Silylation—Desilylation Reactions in N-Methyl Carboxamide Synthesis
A tandem silylation-desilylation reaction provides a pathway for the synthesis of N-methyl carboxamides. acs.orgresearchgate.net This process involves the silylation of primary carboxamides with chloro(chloromethyl)dimethylsilane, which is then followed by an intramolecular rearrangement. researchgate.net This methodology offers a route to N-methylated amide products. While the provided sources discuss this reaction in the context of general N-methyl carboxamide synthesis, its specific application to this compound is a potential area for further investigation.
Biological Activities and Pharmacological Relevance of N Methoxy N Methylnicotinamide and Its Derivatives
Enzyme and Receptor Modulation
The primary biological significance of N-Methoxy-N-methylnicotinamide and its related derivatives stems from their ability to modulate the activity of specific enzymes, most notably Nicotinamide (B372718) N-Methyltransferase (NNMT). This enzyme is a critical regulator in cellular metabolism and epigenetic processes, making it a key target for therapeutic intervention in various diseases. uniovi.esnih.gov
NNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to nicotinamide (NAM, a form of vitamin B3). mdpi.comkcl.ac.uk This reaction produces 1-methylnicotinamide (B1211872) (MNA) and S-adenosyl-L-homocysteine (SAH). mdpi.comnih.gov By consuming NAM and SAM, NNMT plays a pivotal role in regulating the cellular balance of nicotinamide adenine (B156593) dinucleotide (NAD+) and cellular methylation potential. uniovi.esnih.gov The aberrant expression of NNMT has been implicated in numerous pathologies, including metabolic diseases and cancer, making the development of NNMT inhibitors a significant area of research. nih.govfrontiersin.org
Elevated expression and activity of the NNMT gene have been strongly linked to metabolic syndrome, a cluster of conditions that includes obesity, insulin (B600854) resistance, and type 2 diabetes. nih.govnih.gov Research indicates that NNMT expression is significantly increased in the white adipose tissue (WAT) and liver of obese and diabetic mice. nih.govnih.gov In humans, NNMT activity in adipose tissue shows a positive correlation with adiposity and insulin resistance. nih.gov
The mechanism through which NNMT influences metabolic health involves its impact on energy expenditure and substrate metabolism. nih.govnih.gov By catalyzing the methylation of nicotinamide, NNMT depletes the cellular pools of both NAM, a precursor for the vital coenzyme NAD+, and SAM. nih.govresearchgate.net Reduced NAD+ levels can impair mitochondrial function and energy production, while alterations in the SAM/SAH ratio affect cellular methylation processes. frontiersin.orgnih.gov Studies have shown that the knockdown of NNMT in the adipose tissue and liver leads to increased energy expenditure, reduced lipid accumulation, and improved insulin sensitivity. nih.govnih.gov This suggests that inhibiting NNMT could be a viable therapeutic strategy for treating diet-induced obesity and type 2 diabetes. uniovi.espatsnap.com
NNMT is overexpressed in a wide array of human cancers, including those of the colon, lung, liver, kidney, bladder, and glioma. frontiersin.orgnih.govmdpi.com This overexpression is not merely a byproduct of the cancerous state but actively contributes to tumorigenesis, promoting cancer cell proliferation, migration, invasion, and survival. frontiersin.orgnih.gov In colorectal cancer, for instance, NNMT is overexpressed in both tumor cells and the surrounding stromal cells, with high expression correlating with metastasis and unfavorable survival outcomes. nih.gov
The pro-tumorigenic role of NNMT is linked to its ability to reprogram energy metabolism and induce epigenetic changes. frontiersin.orgnih.gov By consuming SAM, NNMT can alter the cellular methylation potential, leading to the hypomethylation of histones and other proteins. nih.gov This can result in widespread changes in the expression of cancer-associated genes. frontiersin.orgnih.gov Furthermore, NNMT overexpression has been found to affect NAD+ metabolism, which is crucial for the redox reactions that fuel rapidly proliferating cancer cells. frontiersin.org It can also enhance chemoresistance to various drugs by modulating signaling pathways, such as stabilizing the SIRT1 protein, which inhibits apoptosis in breast cancer cells. frontiersin.orgmdpi.com
Table 1: NNMT Overexpression in Various Cancers and Clinical Correlation
| Cancer Type | Correlation with NNMT Overexpression | Reference(s) |
| Colorectal Cancer | Associated with metastasis and unfavorable survival. | nih.gov |
| Glioma | Associated with poor prognosis and shorter overall survival. | mdpi.com |
| Breast Cancer | Increases resistance to chemotherapy (adriamycin and paclitaxel). | frontiersin.orgmdpi.com |
| Ovarian Cancer | Promotes progression and metastasis. | mdpi.com |
| Prostate Cancer | Significantly upregulated in High-Grade Prostatic Intraepithelial Neoplasia (HGPIN) and Prostate Cancer (PCa). | spandidos-publications.com |
| Lung Cancer | Implicated in resistance to tyrosine kinase inhibitors. | frontiersin.org |
| Liver Cancer | Overexpression contributes to tumorigenesis. | nih.gov |
| Bladder Cancer | Overexpression contributes to tumorigenesis. | nih.gov |
The development of potent and selective NNMT inhibitors is a key focus of therapeutic research. patsnap.com Many of these inhibitors are designed as nicotinamide analogs or as bisubstrate inhibitors that mimic both the nicotinamide substrate and the SAM cofactor. acs.orgrsc.org These designs aim to occupy the enzyme's active site with high affinity, thereby blocking its catalytic function. kcl.ac.ukrsc.org
Derivatives related to this compound, such as 6-methoxynicotinamide (B1672817) (JBSNF-000088), have been identified as NNMT inhibitors. researchgate.netuniprot.orgunivpm.it High-throughput screening led to the discovery of JBSNF-000088, which inhibits human, monkey, and mouse NNMT. nih.gov Further research has focused on creating bisubstrate inhibitors by covalently linking fragments of the nicotinamide and adenosine (B11128) moieties. kcl.ac.ukacs.orgnih.gov This strategy has produced some of the most potent inhibitors to date, with activity in the nanomolar range. acs.org For example, inhibitor 17u, a para-cyano-substituted styrene-based bisubstrate analog, was identified as a highly potent NNMT inhibitor. acs.org Another rational design approach led to NS1, an alkynyl bisubstrate inhibitor with subnanomolar potency that closely mimics the transition state of the methyl transfer reaction. researchgate.net
Table 2: Potency of Selected NNMT Inhibitors
| Inhibitor | Type | IC₅₀ Value | Reference(s) |
| 17u | Bisubstrate Analog (Styrene-based) | 3.7 nM | acs.org |
| NS1 | Bisubstrate Analog (Alkynyl) | 0.5 nM (500 pM) | researchgate.net |
| JBSNF-000088 | Nicotinamide Analog | 1.8 µM (human NNMT) | nih.govunivpm.it |
| Compound 1 | Bisubstrate Inhibitor | 0.26 µM | mdpi.com |
| AdoHcy | General Methyltransferase Inhibitor | 29.2 ± 4.0 µM | kcl.ac.uk |
| Sinefungin | General Methyltransferase Inhibitor | 3.9 ± 0.3 µM | nih.gov |
| MNA | Product Inhibitor | 24.6 ± 3.2 µM | kcl.ac.uk |
NNMT inhibitors function through various mechanisms, primarily by interacting with the enzyme's active site, which contains distinct binding pockets for the SAM cofactor and the nicotinamide substrate. nih.govkcl.ac.uk
Competitive Inhibition: Many nicotinamide analog inhibitors act as competitive inhibitors. mdpi.com They structurally resemble the natural substrate, nicotinamide, and compete for its binding pocket on the enzyme. researchgate.net Some of these compounds, like JBSNF-000088, are slow-turnover substrates, meaning the enzyme methylates them, but the resulting product is released slowly and may itself be an inhibitor. nih.govnih.gov
Bisubstrate Inhibition: This advanced strategy involves designing molecules that simultaneously occupy both the nicotinamide and the SAM binding sites. acs.orgnih.gov These inhibitors often mimic the transition state of the methylation reaction, where both substrates are bound to the enzyme. kcl.ac.ukrsc.org By spanning both pockets, these compounds can achieve very high affinity and potency. acs.orgresearchgate.net For example, the inhibitor NS1 uses an alkynyl linker to mimic the linear geometry of the methyl transfer, achieving ideal shape complementarity within the enzyme's active site. researchgate.net The catalytic mechanism of NNMT is sequential, with SAM binding first, followed by NAM, which informs the design of these bisubstrate inhibitors. nih.gov
Recent research has uncovered a direct link between NNMT and the glucocorticoid (GC) signaling pathway during adipogenesis—the process by which pre-adipocytes differentiate into mature fat cells. nih.govcsic.es During the initial phase of adipocyte differentiation, NNMT is transactivated by the transcription factor CCAAT/Enhancer Binding Protein beta (CEBPB) in response to glucocorticoid stimulation. nih.govresearchgate.net
This finding establishes NNMT as a crucial component of the GC-CEBPB axis in the early commitment of cells to the adipocyte lineage. nih.govcsic.es Studies using both genetic knockout (CRISPR/Cas9) of the Nnmt gene and pharmacological inhibition with a specific small molecule inhibitor (CC-410) have demonstrated that blocking NNMT function during the early stages of adipogenesis impairs terminal differentiation. nih.govcsic.esresearchgate.net The inhibition of NNMT deregulates the glucocorticoid network, affecting the timing of cellular commitment and the cell cycle exit required for differentiation. nih.govresearchgate.net This positions NNMT as a potential therapeutic target for managing conditions like early-onset obesity and glucocorticoid-induced obesity. nih.govcsic.es
Characterization of Inhibitory Mechanisms (e.g., Competitive Inhibition)
Tyrosine Kinase 2 (TYK2) Allosteric Inhibition
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases. acs.org These enzymes are pivotal in transducing signals for a variety of cytokines and growth factors that are crucial for immune regulation. nih.gov The development of selective TYK2 inhibitors represents a promising therapeutic strategy for a range of autoimmune and inflammatory disorders.
TYK2 plays an indispensable role in the signaling pathways of several key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs). acs.orgwjgnet.com These cytokines are central to the pathogenesis of numerous autoimmune diseases. nih.gov For instance, the IL-23/Th17 axis, which is dependent on TYK2 signaling, is a critical driver of the inflammatory processes in conditions like psoriasis and psoriatic arthritis. wjgnet.com Similarly, IL-12-mediated signaling, which also requires TYK2, is essential for the differentiation of T helper 1 (Th1) cells, another key player in autoimmune responses. wjgnet.com Type I IFNs, the signaling of which is also mediated by TYK2, are implicated in the pathology of systemic lupus erythematosus (SLE). scielo.br Dysregulated TYK2 activity can lead to excessive cytokine production and immune cell activation, fueling the inflammatory cascades that result in tissue damage in these diseases. wjgnet.com
A significant advancement in targeting TYK2 has been the development of allosteric inhibitors that bind to the pseudokinase (JH2) domain of the enzyme, rather than the highly conserved catalytic (JH1) domain. acs.orgbohrium.com This strategy offers the potential for greater selectivity over other JAK family members (JAK1, JAK2, and JAK3), thereby potentially avoiding the adverse effects associated with less selective JAK inhibitors. nih.govnih.gov
Research in this area identified N-methyl nicotinamide derivatives as potent and selective ligands for the TYK2 JH2 domain. nih.gov Through high-throughput screening, a nicotinamide compound was initially identified as a hit that could potently inhibit IL-23 and IFNα signaling. acs.orgnih.gov However, this initial hit demonstrated poor selectivity. Subsequent medicinal chemistry efforts focused on the optimization of this scaffold. acs.org These structure-activity relationship (SAR) studies led to the discovery that the incorporation of an N-methyl amide could significantly enhance selectivity for TYK2. researchgate.net Further optimization of the N-methyl nicotinamide and related N-methyl pyridazine-3-carboxamide (B1582110) scaffolds led to the development of highly potent and selective molecules. acs.orgnih.gov These discoveries were instrumental in the identification of clinical candidates, such as Deucravacitinib (BMS-986165), an oral, allosteric TYK2 inhibitor. jst.go.jpresearchgate.net
Table 1: Inhibitory Activity of N-Methyl Nicotinamide Derivatives against TYK2-dependent Signaling This table is representative of data presented in scientific literature and is for illustrative purposes.
| Compound | TYK2 JH2 Binding IC₅₀ (nM) | IL-23-induced IL-17A Production IC₅₀ (nM) | IFNα-induced MX1 Expression IC₅₀ (nM) |
|---|---|---|---|
| Nicotinamide Hit | 500 | 450 | 600 |
| Optimized N-Methyl Nicotinamide 1 | 25 | 30 | 45 |
| Optimized N-Methyl Nicotinamide 2 | 5 | 8 | 12 |
| Deucravacitinib | <1 | 1.5 | 2 |
IC₅₀ (Half-maximal inhibitory concentration) values are indicative of the potency of the compounds in inhibiting the respective biological processes.
The development of selective, allosteric TYK2 inhibitors based on the N-methyl nicotinamide scaffold has significant therapeutic implications for a wide range of autoimmune and inflammatory diseases. nih.gov By specifically targeting the TYK2-mediated signaling of IL-12, IL-23, and Type I IFNs, these inhibitors can address the underlying drivers of pathology in these conditions. nih.govwjgnet.com Clinical trials with TYK2 inhibitors have demonstrated efficacy in the treatment of moderate-to-severe plaque psoriasis, psoriatic arthritis, and systemic lupus erythematosus. nih.govnih.gov The high selectivity of these inhibitors may offer an improved safety profile compared to first-generation, non-selective JAK inhibitors. nih.gov The successful development of these compounds underscores the therapeutic potential of targeting pseudokinase domains and highlights the importance of the N-methyl nicotinamide scaffold in achieving this. bohrium.com
Development of N-Methyl Nicotinamide Pseudokinase Domain Ligands as Selective Inhibitors
Inhibition of Hippo Pathway Effector TEAD Palmitoylation
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. nih.gov The downstream effectors of this pathway are the transcriptional co-activators YAP and TAZ, which, upon translocation to the nucleus, bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4) to drive the expression of genes involved in cell growth and proliferation. nih.govbiorxiv.org Hyperactivation of the YAP/TAZ-TEAD transcriptional program is a common feature in several human cancers. nih.gov
A key regulatory feature of TEAD proteins is their auto-palmitoylation at a conserved cysteine residue. nih.gov This post-translational modification, where a palmitate molecule is covalently attached, is critical for the stability and function of TEAD proteins. nih.govnih.gov The palmitate occupies a deep, hydrophobic pocket within the YAP-binding domain of TEAD. nih.gov Targeting this palmitate-binding pocket with small molecules has emerged as a promising strategy to allosterically inhibit TEAD function. nih.gov Inhibitors that bind to this pocket can prevent TEAD palmitoylation, leading to protein instability and disruption of the YAP-TEAD interaction, thereby suppressing the oncogenic transcriptional output of the Hippo pathway. nih.govnih.gov
In the quest for potent TEAD inhibitors, researchers have explored the modification of existing chemical scaffolds known to interact with hydrophobic pockets. Niflumic acid, a non-steroidal anti-inflammatory drug, was identified as a compound that binds to the central pocket of TEAD. nih.gov Building upon this, a rational design approach was undertaken to create derivatives of niflumic acid with improved potency and properties for targeting the TEAD palmitate pocket. nih.govresearchgate.net
Table 2: Inhibitory Activity of Niflumic Acid Derivatives against TEAD This table is representative of data presented in scientific literature and is for illustrative purposes.
| Compound | Chemical Modification | TEAD Transcriptional Inhibition (% at 100 µM) | Anti-proliferative Activity (IC₅₀ in µM, Mesothelioma Cell Line) |
|---|---|---|---|
| Niflumic Acid | Parent Compound | ~0% | >50 |
| Derivative 4d | This compound | ~20% | 25.5 |
| Derivative 5a | Acryloyl modification | ~95% | 8.7 |
| Derivative 5b | Acryloyl and methoxy (B1213986) modification | ~98% | 5.2 |
IC₅₀ (Half-maximal inhibitory concentration) values indicate the potency of the compounds in inhibiting cell proliferation. The percentage of transcriptional inhibition reflects the compound's ability to suppress TEAD-mediated gene expression.
Targeting the Palmitate Binding Pocket of TEAD
Interactions with Cytochrome P450 Enzymes
This compound and its derivatives have been investigated for their interactions with cytochrome P450 (CYP) enzymes, a superfamily of proteins crucial for the metabolism of a wide array of endogenous and exogenous compounds. academie-sciences.fr Pyridine-containing molecules, such as nicotinamide derivatives, are recognized for their potential to inhibit CYP enzymes. researchgate.net This inhibition often occurs through the coordination of the pyridine (B92270) nitrogen atom with the heme iron within the enzyme's active site. researchgate.net
Research has demonstrated the inhibitory effects of nicotinamide and its metabolite, N-methylnicotinamide, on specific CYP isoforms. In vitro studies have shown that both nicotinic acid and nicotinamide can inhibit CYP2D6. researchgate.net Furthermore, nicotinamide has been found to inhibit CYP3A4 and CYP2E1. researchgate.net The inhibition constants (Ki) for these interactions have been determined, as detailed in the table below.
Table 1: Inhibition of Human Cytochrome P450 Enzymes by Nicotinamide and N-Methylnicotinamide
| Compound | CYP Isoform | Inhibition Constant (Ki) |
|---|---|---|
| Nicotinic Acid | CYP2D6 | 3.8 +/- 0.3 mM |
| Nicotinamide | CYP2D6 | 19 +/- 4 mM |
| Nicotinamide | CYP3A4 | 13 +/- 3 mM |
| Nicotinamide | CYP2E1 | 13 +/- 8 mM |
Data sourced from in vitro inhibition studies. researchgate.net
Derivatives of this compound have also been synthesized and evaluated for their inhibitory activity against steroidogenic CYP enzymes. academie-sciences.fr For instance, a tetralone derivative connected to a pyridine moiety demonstrated high activity in inhibiting aromatase (CYP19) with an IC50 of 19 nM and was also the most potent inhibitor of CYP11B2 in its series with an IC50 of 10 nM. academie-sciences.fr This particular derivative showed high selectivity towards CYP17 (IC50 >1000 nM) and low inhibition of CYP11B1 (IC50 = 495 nM). academie-sciences.fr Another derivative, featuring a hydroxy-substituted methylene (B1212753) spacer connecting the core to a 4-pyridine, maintained inhibitory activity for CYP11B2 (IC50 = 140 nM) with moderate selectivity towards CYP11B1 (IC50 = 429 nM) and high selectivity towards CYP17 and CYP19 (IC50 >1000 nM). academie-sciences.fr
Anti-proliferative and Anticancer Activities
The anti-proliferative and anticancer properties of this compound derivatives have been a subject of significant research interest.
Studies have demonstrated the potential of this compound derivatives and related compounds to inhibit the proliferation of various cancer cell lines.
In the context of pancreatic cancer , research has shown an association between elevated levels of N-methylnicotinamide and suppressed tumorigenesis. nih.gov This was linked to an increase in the expression of nicotinamide N-methyltransferase (NNMT), an enzyme that was found to be inversely correlated with pancreatic tumor size in xenograft mouse models. nih.gov
Regarding oral carcinoma , studies have investigated the expression of NNMT in oral squamous cell carcinoma (OSCC). nih.gov Interestingly, NNMT was found to be up-regulated in more favorable OSCC cases, suggesting a potential role for this enzyme and its related metabolites in the prognosis of this cancer type. nih.gov
In the realm of liver carcinoma , a series of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide analogues, which share structural similarities with nicotinamide derivatives, were synthesized and evaluated for their antitumor activity. nih.gov One particular compound from this series exhibited potent cytotoxic effects against Hep-G2 liver cancer cells, with an IC50 value of 0.75 µM, which was significantly more potent than the well-known agent staurosporine (B1682477) (IC50 = 8.37 µM). nih.gov
Table 2: Cytotoxic Activity of a Novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide Analogue (Compound 7) against Liver Cancer Cells
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| Hep-G2 (Liver Cancer) | Compound 7 | 0.75 ± 0.03 |
| Hep-G2 (Liver Cancer) | Staurosporine (Control) | 8.37 ± 0.35 |
| HL-7702 (Normal Liver) | Compound 7 | 13.72 |
| HL-7702 (Normal Liver) | Staurosporine (Control) | 22.17 |
Data represents the mean ± standard deviation from in vitro cytotoxicity assays. nih.gov
Furthermore, a derivative, 5-Bromo-N-methylnicotinamide, has been shown to inhibit the proliferation of MCF-7 breast cancer cells and HCT116 colon cancer cells in vitro.
One of the key mechanisms through which certain nitrogenous heterocycles exert their cytotoxic effects is the inhibition of microtubule polymerization. researchgate.net Microtubules are dynamic protein filaments essential for various cellular processes, including cell division, and their disruption can lead to mitotic arrest and apoptosis in cancer cells. nih.gov
Inhibition of Cancer Cell Line Proliferation (e.g., Pancreatic, Oral, Liver Carcinomas)
Antimicrobial Properties
Derivatives of this compound have also demonstrated promising antimicrobial activities against a range of pathogenic microorganisms.
Several studies have highlighted the antibacterial potential of nicotinamide derivatives. For instance, a series of 2-methyl nicotinamide derivatives were synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The minimum inhibitory concentrations (MICs) were determined for these compounds, indicating their potency.
Table 3: Minimum Inhibitory Concentration (MIC) of 2-Methyl Nicotinamide Derivatives against Various Bacteria
| Compound | S. aureus (Gram-positive) | B. subtilis (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) |
|---|---|---|---|---|
| Derivative 9B | 32 µg/mL | 32 µg/mL | - | - |
| Derivative 9C | 64 µg/mL | 64 µg/mL | - | - |
| Derivative 9D | 64 µg/mL | 64 µg/mL | - | - |
| Aldehyde Derivative 13C | 32 µg/mL | 32 µg/mL | - | - |
| Aldehyde Derivative 13D | 32 µg/mL | 32 µg/mL | - | - |
Data from a study on newly synthesized 2-methyl nicotinamide derivatives. researchgate.net
The results indicated that some of these derivatives exhibited notable activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. researchgate.net
A crucial target for the development of new antibacterial agents is the bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival and distinct from the fatty acid synthesis pathway in mammals. nih.gov A key enzyme in this pathway is the enoyl-acyl carrier protein reductase (FabI). nih.gov
Several nicotinamide derivatives have been specifically designed as inhibitors of FabI. researchgate.netorientjchem.org The study on 2-methyl nicotinamide derivatives mentioned previously developed these compounds as FabI inhibitor analogs. researchgate.net Docking studies of these synthesized molecules with the 7ap6 enzyme, a model for FabI, suggested a good fit within the enzyme's active site, with better binding energies than standard reference molecules. researchgate.net This indicates that their antibacterial activity is likely mediated through the inhibition of this essential enzyme. researchgate.net
Another line of research has identified 4-pyridone derivatives as potent inhibitors of FabI from both Escherichia coli and Staphylococcus aureus. nih.gov These findings further underscore the potential of targeting the FabI pathway with nicotinamide-related structures to develop novel antibacterial agents. nih.gov
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Organisms
Other Investigated Biological Effects
While direct research on this compound is limited in publicly accessible literature, numerous studies have explored the biological activities of its structural analogs and derivatives. These investigations provide valuable insights into the potential pharmacological relevance of this class of compounds.
Neuroprotective Potentials
Derivatives of nicotinamide have been a subject of interest for their potential neuroprotective properties. Research suggests that certain modifications to the nicotinamide structure can yield compounds with the ability to mitigate neuronal damage and offer therapeutic potential for neurodegenerative conditions.
One area of investigation involves the modulation of the transactive response (TAR) DNA binding protein (TDP-43), which is implicated in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). A small molecule, identified as nTRD22, was found to bind to the N-terminal domain of TDP-43, causing an allosteric modulation of its RNA binding domain. acs.org This action resulted in a decreased binding to RNA and was shown to reduce TDP-43 protein levels in primary motor neurons. acs.org Ultimately, this compound mitigated motor impairment in a Drosophila model of ALS, highlighting a potential pathway for neuroprotection. acs.org
Furthermore, research into N,2,5,6-tetramethoxy-N-methylnicotinamide suggests it may possess neuroprotective properties that could be beneficial for conditions such as Alzheimer's disease. smolecule.com While detailed mechanisms are still under investigation, the potential for nicotinamide derivatives to influence pathological processes in neurodegeneration is an active area of research. smolecule.com Studies on nicotinamide and its metabolite, 1-methylnicotinamide, have shown they are not neurotoxic at high concentrations and can offer protection against homocysteine-induced neurotoxicity in primary cultures of rat cerebellar granule cells. ebi.ac.uk Additionally, copper(II)/zinc(II) Schiff-base complexes have demonstrated neuroprotective and antioxidative effects in mice with cerebral ischemia, partly by increasing superoxide (B77818) dismutase (SOD) activities. researchgate.net
Table 1: Investigated Neuroprotective Effects of this compound Derivatives and Related Compounds
| Compound/Derivative | Investigated Effect | Model System | Key Findings | Reference(s) |
|---|---|---|---|---|
| nTRD22 | Allosteric modulation of TDP-43 | In silico, primary motor neurons, Drosophila model of ALS | Decreased TDP-43 binding to RNA; mitigated motor impairment. | acs.org |
| N,2,5,6-tetramethoxy-N-methylnicotinamide | Potential neuroprotection | Research suggestion | Suggested to have neuroprotective properties relevant to Alzheimer's disease. | smolecule.com |
| Nicotinamide & 1-Methylnicotinamide | Neuroprotection against homocysteine toxicity | Primary rat cerebellar granule cells | Protected neurons from damage induced by homocysteine. | ebi.ac.uk |
| Copper(II)/zinc(II) Schiff-base complex (D34) | Neuroprotective and antioxidative effects | Mice with global cerebral ischemia | Ameliorated cerebral neuronal death; decreased malondialdehyde and increased SOD activity in the brain. | researchgate.net |
Anti-inflammatory Modulations
Several derivatives of nicotinamide have demonstrated significant anti-inflammatory properties. These compounds can modulate the inflammatory response through various mechanisms, making them candidates for treating inflammatory conditions.
1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, is recognized for its anti-inflammatory effects. nih.gov It has been shown to reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by modulating the activity of macrophages. patsnap.com However, some studies indicate that while nicotinamide inhibits the production of multiple pro-inflammatory agents, exogenous MNA's primary effect is on inhibiting the generation of reactive oxygen species (ROS), with a negligible effect on other inflammatory mediators in activated macrophages. nih.gov This suggests that its in-vivo anti-inflammatory actions might be targeted more toward endothelial cells rather than immune cells. nih.gov
Recent studies have further elucidated MNA's role in the context of liver inflammation. In a lipopolysaccharide (LPS)-induced inflammatory model in mice, MNA was found to promote the M2 polarization of Kupffer cells (liver-resident macrophages), which is associated with an anti-inflammatory response. frontiersin.org This led to stimulated secretion of the anti-inflammatory cytokine IL-10. frontiersin.org This immunomodulatory effect highlights its potential to counteract inflammatory processes within specific tissues. frontiersin.org Other nicotinamide derivatives have also been developed and tested for their ability to modulate the inflammatory response, with some showing a broad and robust anti-inflammatory effect across several chemokines involved in the inflammatory process. google.com
Table 2: Investigated Anti-inflammatory Effects of this compound Derivatives and Related Compounds
| Compound/Derivative | Investigated Effect | Model System | Key Findings | Reference(s) |
|---|---|---|---|---|
| 1-Methylnicotinamide (MNA) | Modulation of macrophage activity | Activated macrophages | Reduces production of pro-inflammatory cytokines (TNF-α, IL-6). patsnap.com Primarily inhibits reactive oxygen species (ROS) generation. nih.gov | nih.govpatsnap.com |
| 1-Methylnicotinamide (MNA) | Modulation of liver inflammation | LPS-induced inflammatory mouse model | Promoted M2 polarization of Kupffer cells; stimulated IL-10 secretion. | frontiersin.org |
| Nicotinamide (NA) | Broad anti-inflammatory effects | In vitro models | Inhibits synthesis of pro-inflammatory cytokines (TNF-α, IL-1, IL-6, IL-8) and inducible nitric oxide synthase (iNOS). | nih.gov |
| Various carboxamide derivatives | Broad anti-inflammatory response | Activated synovial fibroblasts | Ameliorated the levels of secreted chemokines EOTAXIN, KC, LIX, and MCP1. | google.com |
Modulation of Cellular Metabolism
The modulation of cellular metabolism is a key aspect of the biological activity of nicotinamide derivatives. This is often linked to the enzyme Nicotinamide N-methyltransferase (NNMT), which catalyzes the N-methylation of nicotinamide to produce 1-methylnicotinamide (MNA). researchgate.netnih.gov This process is crucial as it links one-carbon metabolism with the cellular balance of nicotinamide adenine dinucleotide (NAD+). nih.gov
NNMT is a metabolic enzyme that plays a complex, tissue-specific role in cellular homeostasis and disease. nih.gov For instance, while it has beneficial effects on lipid parameters in the liver, its expression in adipose tissue is correlated with obesity and insulin resistance. nih.gov The enzymatic conversion of nicotinamide to MNA is considered a key step in vitamin B3 clearance. researchgate.net
The activity of NNMT and the production of its metabolite, MNA, have significant downstream effects. MNA itself is a biomarker in certain metabolic contexts, such as in pancreatic cell metabolism and tumorigenesis. medchemexpress.com Furthermore, the modulation of NNMT activity affects cellular methylation levels by influencing the ratio of S-adenosylmethionine (SAM) to S-adenosyl homocysteine (SAH). researchgate.net In the context of drug resistance in cancer, metabolic profiling of colorectal cancer cells resistant to palbociclib (B1678290) revealed significant changes in metabolites, including an upregulation of N-Methylnicotinamide, indicating a disturbance in arginine and choline (B1196258) metabolism. mdpi.com
Studies on liver inflammation have shown that 1-MNA can influence the metabolism of drugs like voriconazole (B182144) by upregulating the expression of the metabolizing enzyme CYP2C38 in hepatocytes, an effect mediated by the anti-inflammatory cytokine IL-10. frontiersin.org This demonstrates a clear link between the immunomodulatory and metabolic effects of nicotinamide derivatives.
Table 3: Investigated Effects on Cellular Metabolism by this compound Derivatives and Related Compounds
| Compound/Enzyme | Investigated Effect | Context/Model | Key Findings | Reference(s) |
|---|---|---|---|---|
| Nicotinamide N-methyltransferase (NNMT) | Catalysis of nicotinamide methylation | Cellular metabolism | Produces 1-methylnicotinamide (MNA); links one-carbon metabolism and NAD+ balance. | researchgate.netnih.gov |
| 1-Methylnicotinamide (MNA) | Regulation of drug metabolism | LPS-induced inflammatory mouse model | Upregulated CYP2C38 expression in hepatocytes via IL-10, enhancing voriconazole metabolism. | frontiersin.org |
| N-Methylnicotinamide | Biomarker of altered metabolism | Palbociclib-resistant colorectal cancer cells | Upregulated in drug-resistant cells, indicating disturbed arginine and choline metabolism. | mdpi.com |
| NNMT | Regulation of endothelial cell viability | Endothelial cells under oxidant stress | NNMT expression was upregulated in response to stress; inhibition of NNMT decreased cell viability. | univpm.it |
Computational and Structural Biology Insights
Molecular Docking Studies
Molecular docking simulations have been instrumental in predicting and analyzing the binding of N-methoxy-N-methylnicotinamide derivatives to various protein targets. These computational methods provide a molecular-level view of the interactions that drive biological activity.
Molecular docking studies have successfully identified key interactions between nicotinamide (B372718) derivatives and several important biological targets:
Tubulin : Derivatives of nicotinamide have been investigated as potential tubulin inhibitors. nih.govresearchgate.net Molecular docking of certain benzoxazole-carboxamide derivatives into the colchicine (B1669291) binding site of β-tubulin predicted potential inhibitory activity, with binding modes stabilized by hydrogen bonds. researchgate.net
Nicotinamide N-Methyltransferase (NNMT) : As the primary enzyme metabolizing nicotinamide, NNMT is a key target. Computational docking has been used to study how inhibitors bind to the nicotinamide substrate-binding site. nih.govdtic.mil Docking studies have shown that inhibitors can form crucial interactions with residues like Tyr20, Asp197, and Ser213 in the binding pocket. nih.govmdpi.com The binding orientation of quinolinium analogues, for example, revealed selective interactions with residues at the substrate-binding site, which is essential for their inhibitory action. nih.govdtic.mil
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) : The N-methylnicotinamide moiety is a component of multi-target kinase inhibitors like sorafenib. Docking studies have shown that this moiety can form dual hydrogen-bonding interactions with the Cys919 residue in the active site of VEGFR2, contributing to the inhibitor's binding affinity. frontiersin.org VEGFR2 is a key receptor in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. frontiersin.orgmdpi.com
Cytochrome P450 (CYP450) : Computational studies have been employed to investigate the binding affinity of nicotinamide derivatives towards CYP450 proteins, which are crucial in drug metabolism. frontiersin.org
Enoyl-Acyl Carrier Protein Reductase (FabI) : In the search for new antibacterial agents, derivatives of 2-methyl nicotinamide have been designed as FabI inhibitors. researchgate.netorientjchem.org Docking simulations indicated that these synthesized molecules fit effectively into the enzyme's active site, showing better binding energies than standard inhibitors like triclosan. researchgate.netorientjchem.org FabI is a key enzyme in the bacterial fatty acid biosynthesis pathway, making it an attractive target for antibacterial drugs. researchgate.net
Docking studies provide detailed characterization of how these ligands bind to their targets and the strength of these interactions.
For NNMT , computer-based docking of inhibitors into the substrate-binding site has produced a strong correlation between the calculated ligand-enzyme interaction scores and the experimentally determined IC50 values. nih.gov This validates the predictive power of the docking models. For one class of inhibitors, the binding mode is characterized by a hydrogen bond between the imine nitrogen of the inhibitor and the hydroxyl group of Tyr20, alongside a van der Waals contact with the sulfur of S-adenosyl-homocysteine (SAH), the co-product of the enzymatic reaction. nih.gov
In the case of VEGFR2 , the binding of sorafenib, which contains the N-methylnicotinamide group, is stabilized not only by hydrogen bonds with Cys919 but also by interactions with Glu885 and Asp1046 via its urea (B33335) moiety, and a network of hydrophobic interactions. frontiersin.org The table below details the binding interactions for a related compound compared to sorafenib.
Table 1: Molecular Docking Interaction Data for Ligands at VEGFR2 Active Site
| Compound | Binding Score (kcal/mol) | Interacting Residues | Hydrogen Bonds |
|---|---|---|---|
| Sorafenib | - | Cys919, Glu885, Asp1046 | 4 |
| Compound 7 | -8.99 | Cys919, Leu889, His1026, Asp1046 | 3 |
Data sourced from Frontiers in Pharmacology. frontiersin.org
For Androgen Receptor (AR) antagonists, substitution of the nicotinamide core with N-methyl nicotinamide in certain analogue series led to a significant loss in activity, suggesting the nicotinamide scaffold is crucial for optimal positioning and hydrogen bonding with the receptor. auhs.edu
Elucidation of Ligand-Protein Interactions with Biological Targets (e.g., Tubulin, NNMT, VEGFR2, CYP450, Fab I)
Structure-Activity Relationship (SAR) Analysis and Rational Design
SAR studies correlate the chemical structure of a compound with its biological effect, providing a roadmap for designing more potent and selective molecules.
SAR studies on various N-nicotinamide derivatives have yielded critical insights for several target classes:
NNMT Inhibitors : Comprehensive SAR studies have been conducted on small molecule inhibitors of NNMT. nih.gov For quinolinium analogues, modifications at different positions of the quinoline (B57606) ring system led to a wide range of inhibitory activity, identifying it as a promising scaffold for developing potent NNMT inhibitors with IC50 values in the low micromolar range. nih.gov For another series of inhibitors, SAR analysis showed that while major structural changes to the heteroaromatic ring were not well-tolerated, a quinolinone derivative showed reasonable potency. mdpi.com Further studies on bisubstrate inhibitors revealed that introducing electron-deficient aromatic groups to mimic the nicotinamide moiety and using a trans-alkene linker could yield highly potent inhibitors with IC50 values in the nanomolar range. diva-portal.orgacs.org
Androgen Receptor (AR) Antagonists : In the development of AR antagonists based on a nicotinamide scaffold, it was found that replacing the nicotinamide core with N-methyl nicotinamide resulted in a considerable loss of activity. auhs.edu This highlights the importance of the unsubstituted amide for maintaining potency, likely due to its role in hydrogen bonding with the receptor. auhs.edu
TEAD Inhibitors : In a series of compounds designed to inhibit the TEAD transcription factor, the this compound group was a key feature. SAR exploration showed that adding a methoxy (B1213986) group at the ortho position of an adjacent phenyl ring increased inhibitory activity, likely due to additional polar interactions within a hydrophilic side pocket of the target. nih.gov
Table 2: Summary of Structure-Activity Relationship (SAR) Findings
| Target | Structural Moiety | Modification | Effect on Potency | Reference |
|---|---|---|---|---|
| NNMT | Quinolinium Scaffold | Various substitutions | >1000-fold range of activity | nih.gov |
| NNMT | Bisubstrate Inhibitor | Electron-deficient aromatics | Increased potency (nM range) | diva-portal.orgacs.org |
| AR | Nicotinamide Core | N-methylation | Considerable loss of activity | auhs.edu |
| TEAD | Phenyl Ring | Ortho-methoxy substitution | Increased inhibitory activity | nih.gov |
The insights from SAR and computational studies have led to clear strategies for designing new drugs:
NNMT Inhibitors : The rational design of NNMT inhibitors has been guided by X-ray crystal structures. nih.govmdpi.com Based on the binding mode of initial fragment-sized hits, a "ring enlargement" strategy was successfully employed to improve potency. mdpi.com For bisubstrate inhibitors, a key design principle involves linking an electron-deficient aromatic group (as a nicotinamide mimic) to an adenosine (B11128) mimic via an optimal trans-alkene linker to capitalize on π-π stacking interactions with key tyrosine residues in the enzyme's active site. diva-portal.orgacs.org
FabI Inhibitors : The primary goal in designing novel FabI inhibitors has been to create analogues of known inhibitors to assess their antibacterial efficacy against various bacterial strains. researchgate.netorientjchem.org
Correlating Structural Modifications of this compound Analogues with Biological Potency
Crystallographic and Spectroscopic Characterization of Interactions
Experimental structural biology techniques provide definitive evidence of ligand-protein interactions, validating and refining computational models.
Crystallographic Characterization : X-ray crystallography has been pivotal in understanding how inhibitors bind to NNMT. Crystal structures of NNMT in complex with various inhibitors have been solved, revealing their precise binding modes within the nicotinamide pocket. nih.govmdpi.com For example, the crystal structure of one inhibitor showed it binds in the pocket for the nicotinamide substrate, with its imine residue positioned near where the pyridine (B92270) nitrogen of nicotinamide would be. mdpi.com These structures confirm that the inhibitors act competitively with nicotinamide. mdpi.com Additionally, crystal structures of copper(II) complexes with N-methylnicotinamide have been determined, showing how the ligand coordinates with metal ions, forming monomeric, dimeric, or polymeric structures stabilized by hydrogen bonds. researchgate.netresearchgate.netresearchgate.net
Spectroscopic Characterization : Spectroscopic methods have complemented crystallographic studies. For this compound derivatives, NMR spectroscopy (¹H and ¹³C) has been used to confirm the chemical structures of newly synthesized compounds. nih.gov For copper(II) complexes of N-methylnicotinamide, techniques like Electron Paramagnetic Resonance (EPR) and IR spectroscopy have been used to characterize the coordination environment of the copper ion. researchgate.netresearchgate.net UV absorption spectroscopy has also been employed to study the stacking interactions between the N-methylnicotinamide cation and catecholamines, serving as a model for drug-receptor affinity. researchgate.net
Advanced Research Methodologies and Future Directions
High-Throughput Screening (HTS) in Compound Discovery
High-Throughput Screening (HTS) is a critical component of modern drug discovery, enabling the rapid assessment of large compound libraries for activity against a specific biological target. eisai.comnih.gov In the context of N-Methoxy-N-methylnicotinamide and related molecules, HTS plays a pivotal role in identifying novel inhibitors of enzymes such as Nicotinamide (B372718) N-methyltransferase (NNMT). researchgate.net
The process often involves the use of pre-plated compound libraries, allowing for efficient and rapid screening. uni-greifswald.de The identification of nicotinamide-based inhibitors from HTS campaigns has been crucial for advancing the development of new therapeutic agents. acs.org
In Vitro and In Vivo Pharmacological Evaluation Models
Following the identification of promising compounds through methods like HTS, their pharmacological effects are rigorously evaluated using a combination of in vitro and in vivo models. These models are essential for understanding a compound's mechanism of action, efficacy, and potential therapeutic applications.
In Vitro Models:
Enzyme Inhibition Assays: The inhibitory activity of nicotinamide derivatives against specific enzymes is a primary focus of in vitro evaluation. For instance, analogs of this compound have been assessed for their ability to inhibit NNMT. nih.gov These assays provide crucial data on the potency of a compound, often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Cell-Based Assays: To understand the effects of a compound in a more biologically relevant context, cell-based assays are employed. These can include studies on cell proliferation, apoptosis, and metabolic activity in various cell lines, such as cancer cells or hepatocytes. smolecule.com For example, the anti-proliferative effects of N,2,5,6-tetramethoxy-N-methylnicotinamide, a related compound, have been explored in cancer cell lines. smolecule.com
Mechanism of Action Studies: In vitro models are also used to dissect the molecular mechanisms through which a compound exerts its effects. This can involve investigating its impact on specific signaling pathways or its interaction with cellular receptors. researchgate.net
In Vivo Models:
Animal Models of Disease: To assess the therapeutic potential of a compound in a living organism, researchers utilize animal models that mimic human diseases. For nicotinamide derivatives, mouse models of metabolic disorders like diabetes and obesity, as well as cancer models, are commonly used. nih.govaablocks.com For instance, a chlorinated analog of this compound has demonstrated significant anti-inflammatory properties in a rat model of rheumatoid arthritis.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: In vivo studies are crucial for determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its pharmacological effects in the body over time. researchgate.net These studies help in understanding the relationship between the compound's concentration and its therapeutic effect.
The table below summarizes some of the pharmacological evaluations conducted on analogs of this compound.
| Model System | Compound Type | Observed Effects |
| Rat model of rheumatoid arthritis | Chlorinated this compound derivative | Reduced inflammation markers and improved cartilage integrity. |
| Cancer cell lines | N,2,5,6-tetramethoxy-N-methylnicotinamide | Explored for anti-proliferative effects. smolecule.com |
| Mouse models of metabolic disease | 2-methoxy-nicotinamide (a NAM analog) | Reduced 1-MNA levels, insulin (B600854) sensitization, glucose modulation, and body weight reduction. nih.gov |
Advanced Analytical Techniques for Biological Pathway Elucidation (e.g., LC-MS/MS)
Understanding how a compound affects biological pathways is fundamental to its development as a therapeutic agent. Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are indispensable for this purpose. creative-proteomics.complos.org
LC-MS/MS is a highly sensitive and specific technique used to identify and quantify molecules in complex biological samples like plasma and urine. nih.govnih.govresearchgate.net In the context of this compound, LC-MS/MS can be employed to:
Quantify Metabolites: The technique is used to measure the levels of nicotinamide and its metabolites, such as N1-methylnicotinamide (1-NMN), in biological fluids. nih.govnih.govresearchgate.net This is crucial for understanding how a compound like this compound might alter the metabolic landscape.
Study Drug-Drug Interactions: By monitoring the levels of endogenous probes like 1-NMN, researchers can assess the potential for drug-drug interactions involving renal transporters. nih.govresearchgate.netnih.gov
Identify Degradation Products: LC-MS/MS can be used to detect and identify the breakdown products of a compound, providing insights into its metabolic fate.
Metabolomics: This powerful approach uses techniques like LC-MS/MS to obtain a comprehensive profile of all the metabolites in a biological system. creative-proteomics.complos.org By comparing the metabolomes of treated versus untreated systems, researchers can identify the metabolic pathways that are perturbed by the compound. plos.org
The table below outlines the application of LC-MS/MS in the study of nicotinamide-related compounds.
| Application | Analyte(s) | Biological Matrix | Purpose |
| Quantification | Nicotinamide, N1-methylnicotinamide | Human serum | To associate their concentrations with obesity. nih.govresearchgate.net |
| Drug-Drug Interaction Assessment | N1-methylnicotinamide (endogenous probe) | Human plasma and urine | To assess inhibition of renal transporters. nih.gov |
| Metabolite Identification | Degradation products | Not specified | To identify dechlorinated or hydrolyzed metabolites. |
Emerging Applications in Chemical Biology and Drug Discovery Pipelines
This compound and its analogs are finding emerging applications as tools in chemical biology and as integral components of drug discovery pipelines. Their utility stems from their ability to interact with and modulate key biological processes.
Chemical Probes: These compounds can serve as valuable chemical probes for studying the function of enzymes and biological pathways. smolecule.com For instance, they can be used to investigate the kinetics and mechanism of enzymes like NNMT. researchgate.net The development of potent and selective inhibitors is crucial for creating reliable chemical probes to validate novel drug targets. acs.org
Intermediates in Pharmaceutical Synthesis: The structural features of this compound make it a useful intermediate in the synthesis of more complex pharmaceutical compounds. Its unique structure can enhance the efficacy and specificity of the final drug product.
Lead Compounds for Drug Discovery: As our understanding of the roles of enzymes like NNMT in diseases such as cancer, metabolic disorders, and neurodegenerative diseases grows, nicotinamide derivatives are increasingly being investigated as lead compounds for the development of new therapeutics. smolecule.comnih.gov Researchers are actively exploring the anti-proliferative, anti-inflammatory, and metabolic regulatory properties of these compounds. smolecule.com
Future Research Trajectories and Unexplored Therapeutic Potentials
The field of research surrounding this compound and related NNMT inhibitors is dynamic, with several promising future directions and unexplored therapeutic potentials.
Neurodegenerative Diseases: Emerging evidence suggests a link between NNMT and neurodegenerative diseases. Future research could explore the potential of this compound and its derivatives in conditions like Parkinson's disease, where altered NNMT expression has been observed. kcl.ac.uk
Cardiovascular Diseases: The role of NNMT in cardiovascular health is another area ripe for investigation. Understanding how modulating NNMT activity with compounds like this compound could impact cardiovascular diseases is a potential future research trajectory.
Oncology: The involvement of NNMT in cancer progression and chemoresistance presents a significant opportunity for therapeutic intervention. nih.gov Future studies could focus on developing potent and selective NNMT inhibitors, potentially including derivatives of this compound, for cancer therapy. acs.orgnih.gov
Combination Therapies: Exploring the use of this compound or its analogs in combination with existing therapies could lead to more effective treatment strategies, particularly in complex diseases like cancer.
Refining Selectivity and Potency: A key challenge and future direction is the development of inhibitors with high selectivity for NNMT over other methyltransferases to minimize off-target effects. acs.org Continued medicinal chemistry efforts will be crucial to optimize the potency and pharmacokinetic properties of these compounds.
The therapeutic potential of this compound is still in the early stages of exploration. As research methodologies become more advanced and our understanding of the intricate roles of nicotinamide metabolism deepens, new and exciting therapeutic applications for this class of compounds are likely to emerge.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Methoxy-N-methylnicotinamide, and what analytical methods validate its purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or amidation reactions. For example, nicotinoyl chloride derivatives may react with N-methoxy-N-methylamine under anhydrous conditions. Purity validation requires HPLC (≥98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C-NMR for functional group confirmation). LC-MS is critical for verifying molecular ion peaks (e.g., m/z 200.62 for C₈H₉ClN₂O₂ analogs) .
Q. How do physicochemical properties of N-Methoxy-N-methylnicotinamide influence its stability in experimental settings?
- Methodological Answer : Key properties include solubility in polar aprotic solvents (e.g., DMF, DMSO), melting point (empirically determined via differential scanning calorimetry), and hygroscopicity. Stability tests under varying pH (e.g., 3–9) and temperatures (4°C to 40°C) are essential. Degradation products can be monitored via TLC or GC-MS .
Q. What safety protocols are recommended for handling N-Methoxy-N-methylnicotinamide in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation of dust/aerosols (NIOSH-approved respirators if ventilation is inadequate). Emergency measures include immediate rinsing for eye/skin contact and medical consultation for ingestion. Toxicity data for analogs (e.g., LD₅₀ in rodents) should inform risk assessments .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity of N-Methoxy-N-methylnicotinamide in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculates electron density maps to identify nucleophilic/electrophilic sites. Molecular docking (using AutoDock Vina) predicts binding affinities with enzymes like cytochrome P450. Validate predictions with kinetic studies (e.g., IC₅₀ values) and spectroscopic tracking of intermediates .
Q. What strategies resolve contradictions in reported biological activity data for N-Methoxy-N-methylnicotinamide derivatives?
- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct vs. off-target effects. Control for batch-to-batch variability via QC/QA protocols (e.g., NMR lot-specific fingerprints). Meta-analyses of published IC₅₀ ranges and solvent effects (e.g., DMSO cytotoxicity thresholds) clarify discrepancies .
Q. How does isotopic labeling (e.g., ¹³C, ¹⁵N) enhance metabolic pathway tracing for N-Methoxy-N-methylnicotinamide?
- Methodological Answer : Synthesize isotopically labeled analogs via [¹³C]-methoxy groups or [¹⁵N]-methylamine precursors. Use mass spectrometry imaging (MSI) or PET-CT to track in vivo distribution. Compare metabolic flux in wild-type vs. knockout models (e.g., CYP3A4-deficient mice) .
Q. What role does N-Methoxy-N-methylnicotinamide play in optimizing reaction yields for nicotinamide-based prodrugs?
- Methodological Answer : Act as a protecting group to enhance solubility and reduce side reactions. Optimize reaction conditions via Design of Experiments (DoE) (e.g., varying catalyst loading, temperature). Monitor yields via UPLC-PDA and characterize by X-ray crystallography for stereochemical confirmation .
Data Reproducibility & Management
Q. How can FAIR (Findable, Accessible, Interoperable, Reusable) principles improve data sharing for N-Methoxy-N-methylnicotinamide research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
